tert-Butyllithium

Catalog No.
S590188
CAS No.
594-19-4
M.F
C4H9Li
M. Wt
64.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyllithium

CAS Number

594-19-4

Product Name

tert-Butyllithium

IUPAC Name

lithium;2-methylpropane

Molecular Formula

C4H9Li

Molecular Weight

64.1 g/mol

InChI

InChI=1S/C4H9.Li/c1-4(2)3;/h1-3H3;/q-1;+1

InChI Key

UBJFKNSINUCEAL-UHFFFAOYSA-N

SMILES

[Li+].C[C-](C)C

Synonyms

n-BuLi, n-butyllithium, tert-butyllithium

Canonical SMILES

[Li+].C[C-](C)C

Strong Base:

  • t-BuLi is a highly reactive organolithium compound, acting as a strong base capable of deprotonating (removing a proton) from a wide range of molecules, including:
    • Carbon acids (C-H bonds) in hydrocarbons like benzene . This deprotonation ability allows for the formation of new carbon-carbon bonds, crucial in organic synthesis.
    • Weak acids like alcohols, amines, and even some very weak C-H bonds in alkanes . This broad range of deprotonation capabilities makes t-BuLi a valuable tool for researchers studying various chemical transformations.

Initiator in Polymerization:

  • t-BuLi acts as an effective initiator for the anionic polymerization of various monomers, including:
    • Diene monomers like butadiene, leading to the formation of synthetic rubbers like polyisoprene .
    • Styrene and other vinyl monomers, resulting in the production of important polymers like polystyrene .
    • This application allows researchers to study and control the growth and properties of various polymer chains.

Lithium-Halogen Exchange:

  • t-BuLi can participate in lithium-halogen exchange reactions, where a halogen atom (like chlorine or bromine) is replaced with a lithium atom on a molecule. This technique is used for:
    • Preparing other organolithium reagents with desired functionalities .
    • Introducing functional groups onto organic molecules through subsequent reactions.
    • This ability to manipulate halogen atoms opens doors for researchers in various fields of organic chemistry.

GHS Hazard Statements

Aggregated GHS information provided by 71 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H250 (100%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;
Pyrophoric solids];
H260 (100%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

594-19-4

Wikipedia

Tert-butyllithium

General Manufacturing Information

Lithium, (1,1-dimethylethyl)-: ACTIVE

Dates

Modify: 2023-08-15

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